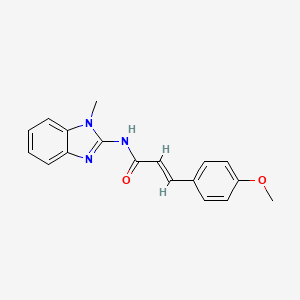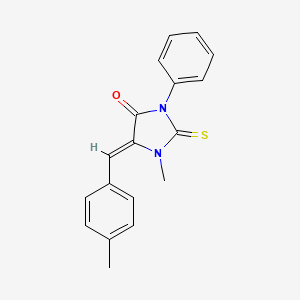
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBIT is a member of the imidazolidinone family, which has been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood; however, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has also been shown to modulate various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activity, which makes it an attractive candidate for drug development. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. However, the limitations of using this compound in lab experiments include its complex synthesis process, which requires specialized equipment and expertise. Furthermore, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including:
1. Investigating the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying the structure-activity relationship of this compound to develop more potent analogs with improved biological activity.
3. Investigating the potential synergistic effects of this compound with other chemotherapeutic agents to improve the efficacy of cancer therapy.
4. Exploring the potential applications of this compound in other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications in various diseases, including cancer and inflammation. The synthesis of this compound is a complex process that requires specialized equipment and expertise. The exact mechanism of action of this compound is not fully understood, but several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. There are several future directions for the research on this compound, including investigating its potential applications in neurological disorders and exploring its synergistic effects with other chemotherapeutic agents.
合成法
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the condensation of 4-methylbenzaldehyde and glycine, followed by cyclization and thionation reactions. The final product is obtained through recrystallization and purification steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
(5Z)-1-methyl-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-14(11-9-13)12-16-17(21)20(18(22)19(16)2)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGGMWBDNDIJD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

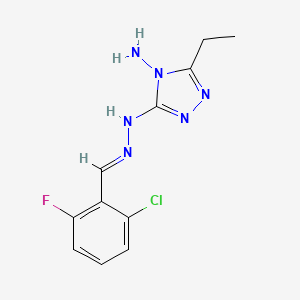
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
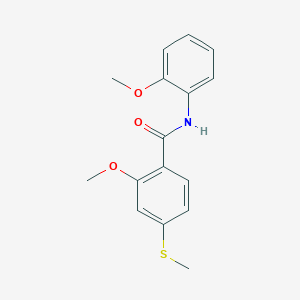
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
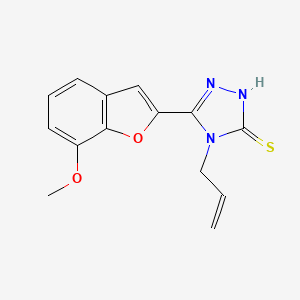
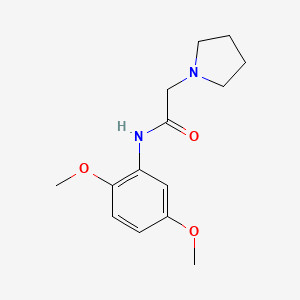
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
